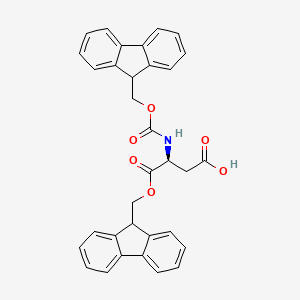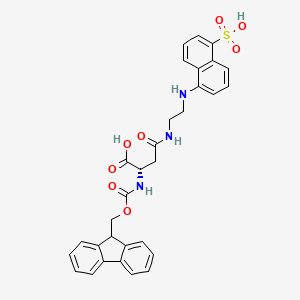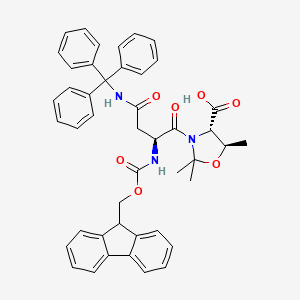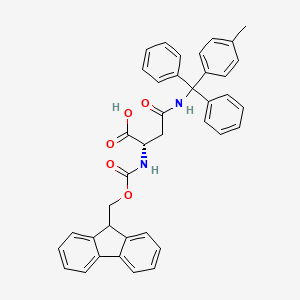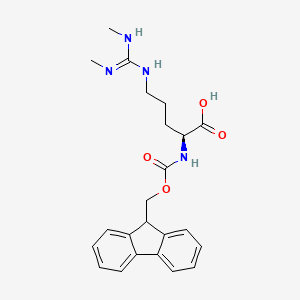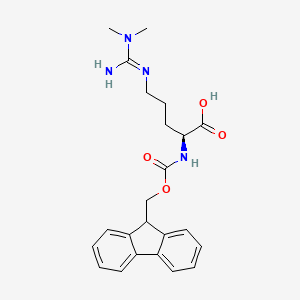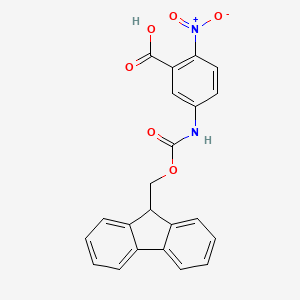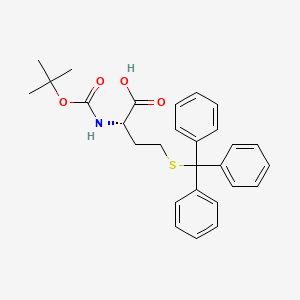
Boc-S-trityl-L-homocysteine
説明
Boc-S-trityl-L-homocysteine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tritylthio group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, while the tritylthio group can be used for further functionalization.
作用機序
Boc-S-trityl-L-homocysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid or Boc-L-HomoCys(Trt)-OH, is a synthetic molecule with significant biochemical properties .
Target of Action
It has been shown to have anti-cancer and estrogen receptor modulating properties , suggesting that it may interact with cancer cells and estrogen receptors.
Mode of Action
Its anti-cancer and estrogen receptor modulating properties suggest that it may interact with these targets to induce changes .
Biochemical Pathways
Given its anti-cancer and estrogen receptor modulating properties, it can be inferred that it may influence pathways related to cell proliferation and hormone regulation .
Result of Action
Its anti-cancer and estrogen receptor modulating properties suggest that it may have a role in inhibiting cancer cell growth and modulating hormone activity .
生化学分析
Biochemical Properties
Boc-S-trityl-L-homocysteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of homocysteine, such as cystathionine β-synthase and cystathionine γ-lyase. These interactions facilitate the conversion of homocysteine to cysteine, which is crucial for maintaining cellular redox balance and synthesizing glutathione. Additionally, this compound has been shown to modulate estrogen receptors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and apoptosis. By modulating estrogen receptors, this compound can affect cell proliferation and differentiation, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways. Additionally, this compound can inhibit enzymes involved in homocysteine metabolism, leading to alterations in cellular redox balance and glutathione synthesis. These molecular interactions contribute to the compound’s effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at temperatures between 2°C and 8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate estrogen receptors and influence cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular redox balance and increased oxidative stress. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to homocysteine metabolism. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This conversion is essential for maintaining cellular redox balance and synthesizing glutathione. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-trityl-L-homocysteine typically involves the protection of the amino group with a Boc group and the introduction of the tritylthio group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tritylthio group can be introduced using trityl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Boc-S-trityl-L-homocysteine can undergo various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The tritylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boc-S-trityl-L-homocysteine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fine chemicals and specialty materials.
類似化合物との比較
Similar Compounds
(S)-3-(tert-Butoxycarbonylamino)butanoic acid: Similar structure but lacks the
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673983 | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201419-16-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


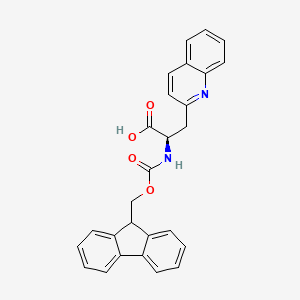
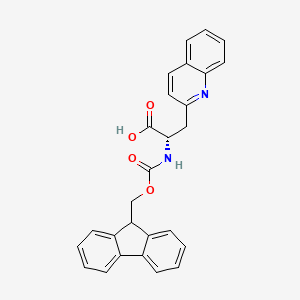
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
